Tylosin tartrate is derived from the fermentation of the bacterium Streptomyces fradiae. The compound is often produced in a salt form with tartaric acid to enhance its solubility and stability for pharmaceutical formulations.
Tylosin tartrate is classified under:
The synthesis of tylosin tartrate involves several steps:
The extraction process typically utilizes trichloromethane for back extraction followed by dehydration with anhydrous sodium sulfate and reduced pressure distillation to obtain pure tylosin tartrate . This method enhances the yield and purity of the final product.
The molecular formula of tylosin tartrate is C_47H_77N_1O_17S, with a molecular weight of approximately 916.19 g/mol. The structure features a large lactone ring characteristic of macrolides, along with sugar moieties that contribute to its antibacterial activity.
The structural analysis reveals multiple chiral centers and functional groups that are crucial for its biological activity. Advanced techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure during synthesis.
Tylosin tartrate can undergo various chemical reactions:
The stability of tylosin tartrate under different pH conditions has been studied extensively to optimize its formulation for veterinary use . HPLC methods are commonly used to monitor these reactions quantitatively.
Tylosin tartrate exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts bacterial growth and replication.
Studies indicate that tylosin has a bacteriostatic effect at lower concentrations while exhibiting bactericidal properties at higher doses. The minimum inhibitory concentration varies depending on the target organism but typically ranges from 0.5 to 8 µg/mL .
Relevant data from studies indicate that tylosin tartrate maintains its efficacy over a wide range of temperatures but degrades under prolonged exposure to high humidity .
Tylosin tartrate is primarily used in veterinary medicine for:
Additionally, tylosin has been explored for potential applications in human medicine due to its unique mechanism of action against resistant bacterial strains . Research continues into its efficacy against various pathogens and its role in antibiotic stewardship programs.
Tylosin tartrate originates from tylosin, a macrolide antibiotic first isolated in 1953 from the actinomycete bacterium Streptomyces fradiae found in soil samples [1]. The discovery occurred during systematic screening programs for novel antimicrobial compounds, with initial research revealing its complex structure comprising four major components: tylosin A (>90%), B, C, and D, collectively contributing to its antibacterial potency [1] [7]. The compound was commercially introduced in 1961 for veterinary applications, marking the beginning of its extensive use in animal health [8]. The subsequent development of tylosin tartrate significantly improved the compound's water solubility and stability, enhancing its practical utility in agricultural and veterinary settings compared to the base compound [6] [8].
The 1980s and 1990s witnessed intensive efforts to develop semi-synthetic derivatives to overcome limitations of the parent compound. Key innovations included:
These derivatives emerged from strategic chemical modifications at the C-3 and C-4 positions of the macrolactone ring, which enhanced their spectrum and pharmacokinetic profiles [2]. The historical trajectory reflects a continuous effort to optimize this natural compound for specific veterinary applications while addressing emerging resistance challenges.
Table 1: Key Milestones in Tylosin Development
Year | Development Milestone | Significance |
---|---|---|
1953 | Isolation of tylosin complex | Discovery of novel macrolide from S. fradiae |
1961 | Commercial introduction | First veterinary applications |
1970s | Tylosin tartrate formulation | Improved solubility and stability |
1980s | Tilmicosin development | Enhanced pharmacokinetic profile |
1990s | Tylvalosin synthesis | Optimized respiratory disease coverage |
Tylosin tartrate belongs to the 16-membered macrolide subclass, characterized by a large macrocyclic lactone ring (aglycone core) attached to three essential sugar moieties: mycaminose, mycarose, and mycinose [1]. This structural complexity differentiates it from 14-membered macrolides (e.g., erythromycin) and 15-membered azalides, conferring distinct biological properties [2] [6]. The tartrate salt formation occurs through ionic bonding between the basic dimethylamino group of mycaminose and the carboxylic acid groups of tartaric acid, dramatically enhancing water solubility to 5,000 mg/L compared to the poorly soluble base compound [8].
The molecular formula of tylosin tartrate is C₅₀H₈₃NO₂₃ (free base: C₄₆H₇₇NO₁₇), with a molecular weight of 1,066.19 g/mol [6] [8]. The structure exhibits several functionally critical domains:
Unlike simpler macrolides, tylosin's multiple hydroxyl groups facilitate extensive hydrogen bonding, contributing to its binding specificity for the bacterial 50S ribosomal subunit [1]. The structural complexity also explains its natural role as a fermentation product, as total chemical synthesis remains impractical commercially.
Table 2: Structural Comparison of Veterinary Macrolides
Antibiotic | Ring Size | Attached Sugars | Molecular Formula | Key Modifications |
---|---|---|---|---|
Tylosin A | 16-membered | Mycaminose, Mycarose, Mycinose | C₄₆H₇₇NO₁₇ | None (natural product) |
Tilmicosin | 16-membered | Mycaminose, Mycarose (modified) | C₄₆H₈₀N₂O₁₃ | 3,5-dimethylpiperidine at C-3 |
Tylvalosin | 16-membered | Mycaminose, 3-O-acetyl-4″-isovaleryl | C₅₃H₉₁NO₁₇ | Acylated mycarose |
Erythromycin | 14-membered | Desosamine, Cladinose | C₃₇H₆₇NO₁₃ | None |
Kitasamycin | 16-membered | Mycaminose, Mycarose | C₄₀H₆₇NO₁₄ | Different aglycone structure |
Tylosin tartrate maintains critical importance in global food production systems, with approximately 71.2% of U.S. feedlot cattle receiving tylosin primarily for liver abscess prevention when fed high-grain diets [3]. Its broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) and key pathogens including Mycoplasma spp. (MIC: 0.06-4 μg/mL), Lawsonia intracellularis, and Campylobacter coli underpins its extensive veterinary applications [1] [3] [5]. The compound's significance extends beyond therapeutic use to growth promotion in terrestrial and aquatic species, though this application faces increasing regulatory restrictions in numerous jurisdictions [1] [7].
The global impact is tempered by significant concerns regarding antimicrobial resistance selection. Meta-analyses demonstrate that tylosin administration (>100 days) significantly increases the proportion of macrolide-resistant enterococci in beef cattle, with erm genes conferring cross-resistance to critically important human drugs [3]. This resistance carries zoonotic potential through foodborne transmission and environmental contamination, as tylosin persists in manure with a DT₅₀ of 5.0 days before degrading [3] [8]. Regulatory landscapes reflect these concerns:
Pharmacokinetically, tylosin exhibits age-dependent disposition in food animals, with clearance decreasing from 3.81 to 1.42 L/h/kg in growing turkeys (1.4-14.7 kg), necessitating age-specific dosing considerations [5]. This variability, coupled with low oral bioavailability across species, complicates residue avoidance and efficacy optimization in global production systems.
Table 3: Global Applications of Tylosin Tartrate in Food Animals
Species | Primary Applications | Resistance Concerns | Regulatory Status |
---|---|---|---|
Beef cattle | Liver abscess reduction (60-90 mg/head/day) | ↑ Macrolide-resistant Enterococcus spp. | Therapeutic use permitted (US, CA); Growth promotion banned (EU) |
Poultry | Mycoplasma control (respiratory diseases) | ↓ Susceptibility in M. gallisepticum | Approved therapeutic (multiple regions) |
Swine | Lawsonia intracellularis control (ileitis) | Co-selection of multiple resistance genes | Varies by region; Growth promotion declining |
Aquaculture | Growth promotion, disease prevention | Environmental resistance selection | Increasing adoption in Asia |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7